molecular formula C13H16O2 B052296 Benzyl 2-propylacrylate CAS No. 118785-93-6

Benzyl 2-propylacrylate

Cat. No. B052296
CAS RN: 118785-93-6
M. Wt: 204.26 g/mol
InChI Key: VVMMMVHSJPQPMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzylamines, closely related to Benzyl 2-propylacrylate, can be achieved via iron-catalyzed direct amination of benzyl alcohols. This process involves the coupling of benzyl alcohols with simpler amines, producing various substituted secondary and tertiary benzylamines (Yan, Feringa, & Barta, 2016).

Molecular Structure Analysis

The molecular structure of benzylamine derivatives has been investigated through methods like X-ray diffraction. These studies help understand the arrangement of atoms and the spatial configuration, which are crucial for predicting the behavior of the compound under different conditions (Ashfaq et al., 2021).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, including benzylation of alcohols and C-H functionalization. These reactions are significant for modifying the compound to enhance its properties or to create new derivatives for specific applications (Poon & Dudley, 2006).

Scientific Research Applications

Benzylamines Synthesis through Iron-Catalyzed Amination

Research highlights the use of benzylamines in pharmaceutically active compounds, underscoring the importance of developing sustainable catalytic methodologies for their synthesis. A study presented a systematic approach for constructing a variety of benzylamines using a homogeneous iron complex, demonstrating the versatility of this methodology in synthesizing nonsymmetric tertiary amines, sequential functionalization of diols, and the synthesis of N-benzyl piperidines through various pathways (Yan, Feringa, & Barta, 2016).

Benzylation of Alcohols Using Bench-Stable Pyridinium Salt

A novel approach for the benzylation of a wide range of alcohols using a stable, neutral organic salt, 2-Benzyloxy-1-methylpyridinium triflate, was developed. This method achieves the transformation in good to excellent yields, showcasing a practical and efficient pathway for synthesizing benzyl ethers (Poon & Dudley, 2006).

Glycosylation via Novel Glycosyl Donors

Innovative glycosyl donors, such as 2-(2-Propylsulfinyl)benzyl glycosides, have been designed for activation via remote modes. These donors, capable of acting as both active and latent donors, represent a novel advancement in glycosylation strategies, offering a fresh approach to the synthesis of complex glycans (Shu et al., 2016).

Benzylation and Benzoylation Catalysis

A study explored the liquid-phase benzylation and benzoylation of benzene and other aromatic compounds over Ga- and In-modified Hβ zeolite catalysts. This research not only highlighted the catalysts' high activity but also provided insights into the role of zeolitic acidity and redox functions in these processes, offering a basis for the development of more efficient catalytic systems for benzylation reactions (Choudhary et al., 2003).

Palladium-Catalyzed Transformations

A groundbreaking procedure for the direct carbonylative transformation of benzyl amines was introduced, leveraging palladium catalysis. This approach, which does not require any additives, facilitates the synthesis of important compounds, including the drug methylphenidate, underlining the significance of palladium-catalyzed methodologies in organic synthesis (Li, Wang, & Wu, 2018).

Safety and Hazards

Benzyl 2-propylacrylate is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), respiratory irritation (Category 3), and is toxic to aquatic life with long-lasting effects (Aquatic Chronic 2) . It is recommended to avoid breathing its vapors, avoid release to the environment, and to use personal protective equipment when handling it . In case of eye contact, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

benzyl 2-methylidenepentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-7-11(2)13(14)15-10-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMMMVHSJPQPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584379
Record name Benzyl 2-methylidenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118785-93-6
Record name Benzyl 2-methylidenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2-propylacrylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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